3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
Properties
IUPAC Name |
3-methyl-5-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-7-9-14(10-8-12)23(21,22)19-11-13(2)17(20)18-15-5-3-4-6-16(15)19/h3-10,13H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFHHLDTUUQIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a member of the benzodiazepine family, known for its diverse biological activities. This article explores the biological activity of this compound, detailing its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzodiazepine Core : The initial step typically involves creating the benzodiazepine structure through cyclization of appropriate precursors.
- Sulfonylation : The introduction of the sulfonyl group from 4-methylphenylsulfonyl chloride is a critical step that enhances the compound's biological activity.
- Methylation : The methyl group is added at the 3-position to yield the final product.
This synthetic pathway allows for the generation of multigram quantities suitable for biological testing .
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant antibacterial properties. The compound has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro assays indicated that the compound's effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) values, which reflect its potential as an antibacterial agent .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably:
- Acetylcholinesterase (AChE) Inhibition : It has demonstrated strong inhibitory activity against AChE, which is crucial for treating neurological disorders such as Alzheimer's disease. The IC50 values for related compounds range from 0.63 to 6.28 µM, indicating a promising profile compared to standard inhibitors .
- Urease Inhibition : The compound exhibits potent urease inhibitory activity, which could have implications in treating infections caused by urease-producing pathogens. Several derivatives showed IC50 values significantly lower than that of thiourea, a standard reference .
Binding Affinity
Docking studies have elucidated the interaction mechanisms between the compound and various biological targets. These studies indicate that the sulfonyl moiety plays a pivotal role in enhancing binding affinity to proteins such as bovine serum albumin (BSA), suggesting potential for pharmacokinetic applications .
Systemic Lupus Erythematosus (SLE)
A notable application of benzodiazepine derivatives is in autoimmune diseases like systemic lupus erythematosus (SLE). Research indicates that certain benzodiazepines can inhibit autoantibody-DNA interactions in lupus-prone mice, presenting a novel therapeutic avenue for managing this condition . This finding underscores the relevance of structural modifications in enhancing biological efficacy.
Anticancer Activity
In addition to antibacterial and enzyme inhibition activities, some studies suggest potential anticancer properties associated with benzodiazepine derivatives. While specific data on this compound is limited, related compounds have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines .
Comparison with Similar Compounds
Structural Analogues of 1,5-Benzodiazepin-2-One Derivatives
Key Observations:
Position 5 Modifications :
- The tosyl group in the target compound replaces acyl (benzoyl) or alkyl groups in analogs. Sulfonyl groups enhance polarity and may improve target binding compared to benzoyl derivatives, as seen in trehalose-based sulfonates .
- Anti-HIV activity in benzoyl-substituted derivatives suggests that electron-withdrawing groups at position 5 are critical for RT inhibition .
Position 3 Modifications: The 3-methyl group is conserved in some analogs (e.g., 5-benzoyl-3-methyl derivative ).
Chirality and Salt Forms :
- Hydrochloride salts (e.g., 1-ethyl-5-methyl derivative ) improve solubility but may alter pharmacokinetics compared to the neutral tosyl-substituted compound.
Functional and Pharmacological Differences
Anti-HIV Activity :
Synthetic Utility :
- Tosyl groups are widely used as protective or activating groups in organic synthesis (e.g., trehalose derivatives ). This suggests the target compound could serve as an intermediate for further functionalization.
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
A foundational approach involves reacting o-phenylenediamine with β-keto esters or α,β-unsaturated ketones. For example, source describes a two-step process where hexamethylenetetramine facilitates cyclization in ethanol saturated with hydrochloric acid, yielding 1,4-benzodiazepines in improved yields (65–80%) with minimal side products. Adapting this method, the 1,5-benzodiazepine core could be synthesized by substituting the ketone component with a sulfonyl-containing precursor.
Mannich Reaction Pathways
Mannich reactions enable the introduction of substituents during ring formation. Source highlights the use of phenacyl bromide to functionalize intermediates, achieving cyclization via nucleophilic attack at the azepine nitrogen. This method could be modified to incorporate the 4-methylphenyl sulfonyl group by substituting phenacyl bromide with a sulfonyl-activated electrophile.
Sulfonation at the 5-Position
Introducing the 4-methylphenyl sulfonyl group requires precise regioselective sulfonation. Sulfonyl chlorides are commonly employed for this purpose under basic conditions.
Direct Sulfonation of the Benzodiazepine Core
Post-cyclization sulfonation involves treating the benzodiazepine intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. Source demonstrates this approach, where 6-(4-methylphenyl sulfonyl) derivatives were synthesized via refluxing intermediates with thiourea and iodine in ethanol. The reaction conditions (48–120 hours at 80°C) yielded sulfonated products with 65–68% efficiency.
Sulfonation Prior to Cyclization
Alternatively, the sulfonyl group can be introduced at the ketone precursor stage. For instance, source describes the use of sulfonated benzophenones in cyclization reactions with hexamethylenetetramine, which minimizes steric hindrance during ring formation. This method may enhance regioselectivity, as the sulfonyl group directs electrophilic attack to the para position.
Methylation at the 3-Position
The 3-methyl group is typically introduced via alkylation or reductive amination.
Alkylation of Secondary Amines
Integrated Synthetic Routes
Combining these strategies, two viable pathways emerge:
Route 1: Cyclization Followed by Sulfonation and Methylation
Route 2: Sulfonated Precursor Cyclization
- Sulfonation of Precursor : Sulfonate a β-keto ester derivative with 4-methylbenzenesulfonyl chloride.
- Cyclization : React with o-phenylenediamine and hexamethylenetetramine in ethanol/HCl.
- Methylation : As in Route 1.
Yield : ~60% overall (higher due to reduced steric effects).
Analytical Characterization
Key characterization data from analogous compounds include:
Optimization and Challenges
Yield Improvements
Regioselectivity Issues
The electron-withdrawing sulfonyl group can deactivate the ring, necessitating elevated temperatures for sulfonation. Competing reactions at the 7-position are mitigated by steric bulk from the 3-methyl group.
Industrial-Scale Considerations
The patent in source emphasizes scalability, citing advantages such as shorter reaction times (6 hours vs. days) and easier isolation via filtration. For large-scale production, Route 2 is preferable due to higher yields and fewer purification steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, and what key reagents/conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves multi-step reactions starting with the benzodiazepine core. A sulfonylation step using 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) is critical to introduce the sulfonyl group. Refluxing in tetrahydrofuran (THF) with a base like triethylamine ensures efficient substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to avoid over-sulfonylation. Use inert gas (N₂/Ar) to prevent oxidation of intermediates.
Q. How can the stereochemistry and conformational stability of this benzodiazepine derivative be determined experimentally?
- Methodology :
- X-ray crystallography : Resolve crystal structures (e.g., using PDBJ data from analogous compounds like 2NJ, which shares a benzodiazepine scaffold) to confirm spatial arrangement .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to infer dihedral angles and chair/boat conformations of the diazepine ring.
- Computational modeling : Compare DFT-optimized structures with experimental data to validate stereochemical assignments .
Q. What in vitro assays are suitable for preliminary screening of GABA receptor modulation by this compound?
- Methodology : Use electrophysiological techniques like the "concentration-clamp" method on isolated neurons (e.g., frog sensory neurons) to measure chloride currents induced by GABA (3 µM). Compare the compound’s efficacy (EC₅₀) to full agonists (e.g., diazepam) and partial agonists (e.g., CL218,872). Categorize its activity as agonist, inverse agonist, or antagonist based on dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents for enhancing GABA_A receptor binding affinity?
- Methodology :
- Analog synthesis : Modify the sulfonyl group (e.g., replace 4-methylphenyl with electron-withdrawing groups like nitro) and assess effects on receptor binding via radioligand displacement assays (H-flumazenil).
- Molecular docking : Use cryo-EM structures of GABA_A receptors (e.g., α1β2γ2 subtype) to predict binding poses and hydrogen-bond interactions with the benzodiazepine pocket.
- Pharmacophore modeling : Identify essential features (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) using software like Schrödinger’s Phase .
Q. What experimental strategies address discrepancies between in vitro receptor efficacy and in vivo pharmacokinetic profiles?
- Methodology :
- Metabolic stability assays : Incubate the compound with liver microsomes to identify major metabolites (LC-MS/MS). Corrogate results with in vivo plasma half-life data.
- Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ perfusion models to predict CNS bioavailability.
- Behavioral studies : Compare anxiolytic/sedative effects in rodent models (e.g., elevated plus maze) with in vitro EC₅₀ values to resolve efficacy gaps .
Q. How can computational models reconcile contradictory data on inverse agonist behavior at high concentrations?
- Methodology :
- Allosteric modulation analysis : Apply two-state receptor models (e.g., Monod-Wyman-Changeux) to explain biphasic effects (e.g., fl-CCE’s dual inhibition/augmentation of GABA responses at different concentrations).
- Molecular dynamics simulations : Simulate ligand-receptor interactions at varying concentrations to observe conformational shifts in the transmembrane domain .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s efficacy in potentiating GABA responses across different experimental systems?
- Resolution Strategy :
- System-specific factors : Compare receptor subunit composition (e.g., α1 vs. α5 subtypes in transfected HEK cells vs. native neurons).
- Assay sensitivity : Validate functional assays (e.g., patch-clamp vs. fluorescence-based calcium influx) using positive controls (e.g., diazepam).
- Statistical rigor : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodological quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
